Cas no 1219967-86-8 (4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine)

4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is a heterocyclic compound featuring a chloro-substituted triazine core linked to an indoline moiety. This structure imparts reactivity at the chloro position, making it a versatile intermediate for further functionalization in organic synthesis. The triazine scaffold offers stability, while the indoline group contributes to potential biological activity, making it useful in pharmaceutical and agrochemical research. Its well-defined molecular architecture allows for precise modifications, enabling applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its reactive chloro group, ensuring optimal performance in synthetic applications.
4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine structure
1219967-86-8 structure
Product Name:4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
CAS No:1219967-86-8
MF:C11H10ClN5
MW:247.683599948883
MDL:MFCD13561905
CID:1078513
PubChem ID:53410089
Update Time:2025-11-02

4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
    • 4-chloro-6-indolin-1-yl-1,3,5-triazin-2-amine
    • AKOS015851070
    • 4-Chloro-6-(2,3-dihydro-indol-1-yl)-[1,3,5]triazin-2-ylamine
    • 4-Chloro-6-(indolin-1-yl)-1,3,5-triazin-2-amine
    • 4-chloro-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine
    • ZVEFOUADYLWOSB-UHFFFAOYSA-N
    • 1219967-86-8
    • SCHEMBL796470
    • SB64397
    • MDL: MFCD13561905
    • Inchi: 1S/C11H10ClN5/c12-9-14-10(13)16-11(15-9)17-6-5-7-3-1-2-4-8(7)17/h1-4H,5-6H2,(H2,13,14,15,16)
    • InChI Key: ZVEFOUADYLWOSB-UHFFFAOYSA-N
    • SMILES: ClC1N=C(N)N=C(N=1)N1C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 247.0624730g/mol
  • Monoisotopic Mass: 247.0624730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.9Ų

4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine Pricemore >>

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Additional information on 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (CAS No. 1219967-86-8): A Comprehensive Overview

The chemical compound 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (CAS No. 1219967-86-8) is a specialized triazine derivative with significant potential in pharmaceutical and agrochemical research. This compound belongs to the 1,3,5-triazine family, known for its versatile applications in medicinal chemistry and material science. Its unique structure, featuring a chloro-substituted triazine core linked to an indole moiety, makes it a valuable intermediate for synthesizing novel bioactive molecules.

Researchers have shown growing interest in 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine due to its potential as a building block for kinase inhibitors and other therapeutic agents. The compound's CAS number 1219967-86-8 has become increasingly searched in scientific databases, reflecting its importance in drug discovery programs. Recent studies suggest that modifications of this triazine-indole hybrid structure could lead to compounds with improved pharmacokinetic properties.

The synthesis of 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions on chlorotriazine precursors. The presence of both chloro and amino functional groups on the triazine ring allows for further derivatization, making it a versatile intermediate. Current research focuses on optimizing the synthetic routes to improve yield and purity of this valuable compound.

In pharmaceutical applications, 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine has shown promise as a precursor for protein kinase inhibitors. The combination of triazine and indole pharmacophores in its structure is particularly interesting for targeting various disease pathways. Scientists are investigating its potential in developing treatments for inflammatory conditions and certain proliferative disorders.

The agrochemical industry has also taken notice of CAS 1219967-86-8, exploring its derivatives as potential plant growth regulators or herbicide components. The compound's structural features suggest possible interactions with biological targets in plants, though extensive research is still needed to evaluate its agricultural applications.

From a chemical perspective, 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine exhibits interesting physical properties. It typically appears as a crystalline solid with moderate solubility in common organic solvents. The compound's stability under various conditions makes it suitable for further chemical modifications and storage.

Recent advancements in heterocyclic chemistry have renewed interest in compounds like 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. The growing demand for novel small molecule drugs and the increasing focus on structure-activity relationships have made this compound particularly relevant in modern medicinal chemistry research.

Quality control of CAS 1219967-86-8 typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the purity standards required for research and development purposes. Proper characterization is essential given the compound's potential as a pharmaceutical intermediate.

The market for specialized triazine derivatives like 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine has been steadily growing, driven by increased R&D investment in both pharmaceutical and agrochemical sectors. Custom synthesis services for this compound have become more available as its applications continue to expand.

Environmental and safety considerations for 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment should be used when handling this compound, in line with good laboratory practices.

Future research directions for CAS 1219967-86-8 may include exploring its metal complexation properties, investigating its potential in materials science applications, or developing more efficient synthetic methodologies. The compound's unique structure offers numerous possibilities for chemical innovation.

In conclusion, 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine represents an important heterocyclic compound with diverse potential applications. Its CAS number 1219967-86-8 serves as a key identifier for researchers seeking this valuable chemical building block. As scientific understanding of its properties and applications grows, this compound is likely to play an increasingly significant role in various chemical and pharmaceutical developments.

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